4-benzyl-N-propylpiperazine-1-carboxamide
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Overview
Description
4-Benzyl-N-propylpiperazine-1-carboxamide (4-BPCA) is a synthetic compound belonging to the piperazine family of compounds. It is a versatile compound with a wide range of uses in scientific research, including as a biochemical reagent, an enzyme inhibitor, and a pharmacological agent. 4-BPCA has been studied for its potential therapeutic applications, including its ability to modulate the activity of various enzymes and proteins involved in signal transduction pathways.
Scientific Research Applications
Nootropic Agents
Research into nootropic agents led to the synthesis of compounds related to 4-benzyl-N-propylpiperazine-1-carboxamide. These compounds were tested for their potential nootropic activity, indicating an interest in their cognitive-enhancing effects. The study involved transforming certain precursors into carboxamides and evaluating their nootropic potential, showcasing the compound's relevance in cognitive enhancement research (Valenta, Urban, Taimr, & Polívka, 1994).
Multitarget Biological Activity
Another study focused on the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share structural similarities with this compound. These compounds were designed as antimicrobial agents and enzyme inhibitors, highlighting their potential in multitarget biological applications. The research assessed their inhibition of acetylcholinesterase and butyrylcholinesterase, as well as their antimicrobial efficacy against Mycobacterium tuberculosis and nontuberculous mycobacteria, underscoring the compound's utility in medical research (Krátký et al., 2020).
Imaging Radiopharmaceuticals
A report described the synthesis of radioiodinated 1-carboxamidino-4-phenylpiperazine, closely related to this compound, highlighting its potential as an adrenal and myocardial imaging radiopharmaceutical. The study emphasized its high uptake in heart and adrenal tissues and its prolonged retention in the adrenals, suggesting its utility in medical imaging applications (Hanson, 1982).
Antiviral and Anti-inflammatory Agents
Research into carboxamide derivatives, including those structurally related to this compound, has explored their potential anti-inflammatory and analgesic properties. These derivatives have shown significant activity in in vivo models, highlighting their therapeutic potential in treating inflammation and pain (Okunrobo & Usifoh, 2006).
HIV Integrase Inhibitors
A study on 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives, structurally analogous to this compound, examined their role as HIV integrase inhibitors. This research evaluated the effects of various substituents on the compounds' inhibitory activity, revealing several derivatives with potent antiviral activity in cellular assays. The findings underscore the compound's relevance in developing new HIV treatments (Boros et al., 2009).
Safety and Hazards
The safety information for “4-benzyl-N-propylpiperazine-1-carboxamide” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
The primary targets of 4-benzyl-N-propylpiperazine-1-carboxamide are currently unknown .
Mode of Action
It is known that piperazine compounds, which this compound is a derivative of, generally mediate their anthelmintic action by paralyzing parasites .
Biochemical Pathways
As a synthetic compound, its interaction with biochemical pathways would depend on its specific targets, which are currently unknown .
properties
IUPAC Name |
4-benzyl-N-propylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-8-16-15(19)18-11-9-17(10-12-18)13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVNUNAQVEESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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